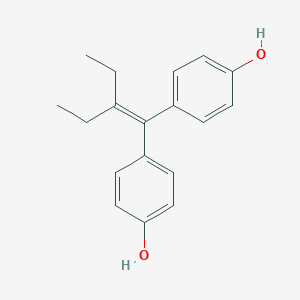

4,4'-(2-Ethyl-1-butenylidene)diphenol

描述

4,4'-(2-Ethyl-1-butenylidene)diphenol is a diphenolic compound characterized by two phenol groups linked via a 2-ethyl-1-butenylidene bridge. Its structure includes a conjugated diene system with an ethyl substituent, which influences its electronic and steric properties. Its synthesis typically involves condensation reactions, though specific protocols are less documented compared to structurally related analogs.

属性

CAS 编号 |

16174-47-3 |

|---|---|

分子式 |

C18H20O2 |

分子量 |

268.3 g/mol |

IUPAC 名称 |

4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |

InChI |

InChI=1S/C18H20O2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4H2,1-2H3 |

InChI 键 |

AWIVCGHUJHEQNV-UHFFFAOYSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |

规范 SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |

其他CAS编号 |

16174-47-3 |

同义词 |

4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Chroman/Thiochroman-Bridged Diphenols

Compounds such as 4,4'-(Chroman-4-Ylidenemethylene)diphenol (25) and 4,4'-(Thiochroman-4-Ylidenemethylene)diphenol (26) () feature heterocyclic bridges (chroman or thiochroman) instead of the ethyl-butenylidene group. Key differences include:

- Melting Points : Compound 25 melts at 226.1–228.2°C, while 26 decomposes at 135.2–138.4°C. The thiochroman bridge reduces thermal stability compared to the chroman analog.

- Biological Activity: These compounds exhibit cytotoxic properties, with structural modifications (e.g., sulfur substitution in 26) altering electron-donor capacity and cellular uptake .

- Synthesis Yields : Compound 25 is synthesized in 39% yield, whereas 26 achieves 47%, suggesting differences in reaction kinetics or intermediate stability .

Fluorinated Diphenols

4,4'-(Hexafluoroisopropylidene)diphenol () and 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)diphenol () incorporate fluorinated bridges, enhancing thermal and chemical resistance:

- Thermal Stability: Fluorinated analogs exhibit superior thermal stability (>300°C) compared to non-fluorinated diphenols, making them ideal for high-performance polymers .

- Polymer Applications : These compounds are used in sulfonated poly(ether sulfone)s (SPES) for fuel cell membranes, where fluorine content improves proton conductivity and mechanical strength .

Alkyl-Bridged Diphenols

- 4,4'-Isopropylidenediphenol (Bisphenol A): A widely used monomer in polycarbonates and epoxies. Its isopropylidene bridge provides rigidity but raises environmental concerns due to endocrine-disrupting effects .

- 4,4'-(Propane-2,2-diyl)diphenol: Similar to Bisphenol A but with a propane bridge, it shows comparable thermal properties (melting point ~150–160°C) .

- 4,4'-Sulfonyldiphenol: Features a sulfone bridge, contributing to high glass transition temperatures (~180°C) in polysulfones. It is less prone to hydrolysis than ester-linked analogs .

Key Research Findings

- Electronic Effects : Conjugated bridges (e.g., ethyl-butenylidene) enhance electron delocalization, improving UV absorption and redox activity compared to saturated bridges .

- Steric Influences: Bulky substituents (e.g., fluorenylidene in 4,4'-(9-fluorenylidene)diphenol) increase polymer chain stiffness, as evidenced by NMR shifts in poly(ether ether ketone) derivatives .

- Environmental Impact: Non-fluorinated diphenols like Bisphenol A face regulatory restrictions, driving research into safer alternatives such as sulfonated or bio-based variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。